1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Catalog No.
S702909
CAS No.
46503-52-0
M.F
C11H8Cl2N2O
M. Wt
255.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanon...

CAS Number

46503-52-0

Product Name

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

IUPAC Name

1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanone

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.1 g/mol

InChI

InChI=1S/C11H8Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7H,6H2

InChI Key

YAEYBUZMILPYLT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=CN=C2

Synonyms

AURORA KA-666;1-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOL-1-YL)ETHANONE;1-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOLE-1-YL) ETHANONE;1-(2,4-DICHLOROPHENYL)-2-IMIDAZOL-1-YL-ETHANONE;2',4'-DICHLORO-2-IMIDAZOLYLACETOPHENONE;2'-(1H-IMIDAZOLE-1-YL)-2,4-DICHLOROACET

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=CN=C2

1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a chemical compound with the molecular formula C₁₁H₈Cl₂N₂O. It features a dichlorophenyl group attached to an ethanone structure, along with an imidazole moiety. The presence of the dichlorophenyl group contributes to its unique properties, making it of interest in various chemical and biological applications. This compound is classified under organic compounds and is often utilized in pharmaceutical research due to its potential therapeutic effects .

Typical of ketones and aromatic compounds. Notably, it can undergo:

  • Nucleophilic substitutions: The imidazole nitrogen can act as a nucleophile, allowing for further functionalization.
  • Oxidation reactions: The ethanone group can be oxidized to form carboxylic acids or other derivatives.
  • Reduction reactions: The compound can be reduced to yield alcohols or amines depending on the conditions used.

These reactions are significant for synthesizing derivatives that may enhance biological activity or modify physical properties.

Research indicates that 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone exhibits notable biological activities, particularly in the field of pharmacology. Its structure suggests potential interactions with biological targets such as enzymes or receptors. Preliminary studies have shown:

  • Antimicrobial properties: The compound has demonstrated effectiveness against various bacterial strains.
  • Antifungal activity: It also shows promise in inhibiting fungal growth.
  • Potential anticancer effects: Some studies suggest that it may inhibit cancer cell proliferation, although further research is necessary to confirm these effects.

These biological activities make it a candidate for further investigation in drug development .

The synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone typically involves several steps:

  • Reagents: Commonly used reagents include dimethylformamide, imidazole, caustic soda flakes, and polyethylene glycol.
  • Reaction conditions: The reaction is usually conducted at elevated temperatures (around 110-125 °C) to facilitate the formation of the desired product.
  • Isolation: After the reaction, the crude product is often purified through recrystallization from solvents like toluene.

A specific method involves mixing dimethylformamide and imidazole with caustic soda flakes, heating the mixture, and then adding a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanol dropwise under controlled conditions .

The applications of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone span across various fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for developing new antimicrobial and anticancer agents.
  • Chemical Research: It serves as a useful intermediate in organic synthesis for creating more complex molecules.
  • Material Science: Its unique properties may also find applications in developing new materials or coatings.

Studies on the interactions of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone with biological systems are crucial for understanding its mechanism of action. Key findings include:

  • Binding affinity studies: These studies help determine how effectively the compound interacts with specific enzymes or receptors.
  • Synergistic effects: Investigations into how this compound works in combination with other drugs can reveal potential therapeutic benefits.

Such studies are essential for assessing its viability as a drug candidate and understanding its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(2-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanoneSimilar framework but with one less chlorinePotentially lower reactivity
1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanoneDifferent chlorination patternMay exhibit different biological activities
1-(2,6-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanoneVariation in chlorination positionCould have altered solubility and reactivity

The uniqueness of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone lies in its specific dichlorination pattern and imidazole incorporation, which contribute to its distinct biological properties and potential applications in medicinal chemistry .

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

46503-52-0
24155-29-1

Wikipedia

1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone

Dates

Last modified: 08-15-2023

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